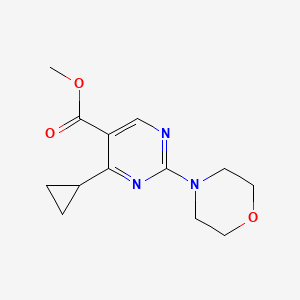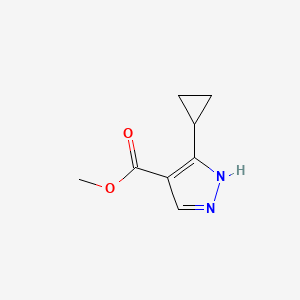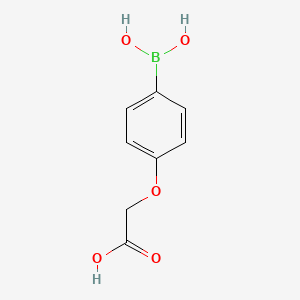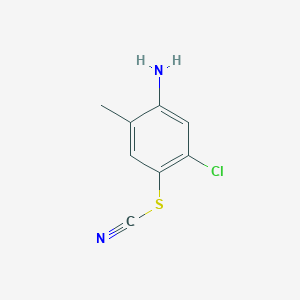
5-Chloro-2-methyl-4-thiocyanatoaniline
Vue d'ensemble
Description
5-Chloro-2-methyl-4-thiocyanatoaniline is a chemical compound with the molecular formula C8H7ClN2S . It has a molecular weight of 198.67 g/mol . The IUPAC name for this compound is 4-amino-2-chloro-5-methylphenyl thiocyanate . The compound is used in scientific research.
Molecular Structure Analysis
The InChI code for 5-Chloro-2-methyl-4-thiocyanatoaniline is1S/C8H7ClN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3 . The compound’s structure includes a thiocyanate group (SC#N), a chlorine atom, and a methyl group (CH3) attached to a phenyl ring . Physical And Chemical Properties Analysis
5-Chloro-2-methyl-4-thiocyanatoaniline has a molecular weight of 198.67 g/mol . It has a topological polar surface area of 75.1 Ų . The compound has one rotatable bond . The XLogP3-AA value is 2.8 , which gives an indication of its hydrophobicity.Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
- Research on arylsubstituted halogen(thiocyanato)amides, including compounds with structures related to 5-Chloro-2-methyl-4-thiocyanatoaniline, demonstrates their application in synthesizing antimicrobial agents. These compounds undergo processes such as copper-catalyzed anionarylation and cyclization to produce derivatives with notable antibacterial and antifungal activities, illustrating the potential of 5-Chloro-2-methyl-4-thiocyanatoaniline derivatives in pharmaceuticals (Baranovskyi et al., 2018).
Anticancer Agent Synthesis
- The development of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties, which show potent anticancer activities, highlights another avenue of research. These compounds are synthesized using methods that might be applicable to 5-Chloro-2-methyl-4-thiocyanatoaniline, suggesting its potential in creating new anticancer drugs (Gomha et al., 2017).
Antimicrobial Synthesis
- The synthesis of N-derivatives of chlorine-substituted thiocyanatoanilines and their examination for antimicrobial activity reveals the importance of thiocyanatoaniline derivatives in developing antimicrobial agents. Such studies underscore the significance of structural modifications, like those possible with 5-Chloro-2-methyl-4-thiocyanatoaniline, in enhancing antimicrobial efficacy (Yabuuchi et al., 1975).
Propriétés
IUPAC Name |
(4-amino-2-chloro-5-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXSLDRQHOANJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675052 | |
| Record name | 4-Amino-2-chloro-5-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-4-thiocyanatoaniline | |
CAS RN |
23530-69-0 | |
| Record name | 4-Amino-2-chloro-5-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



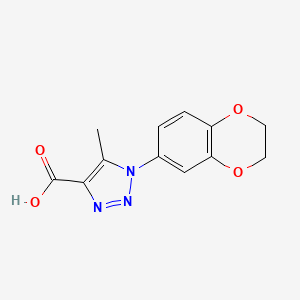
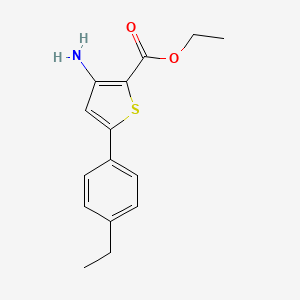
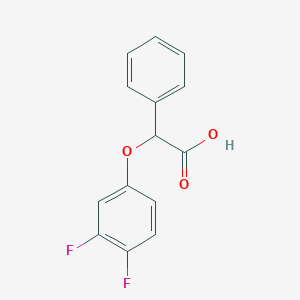
![3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1420396.png)
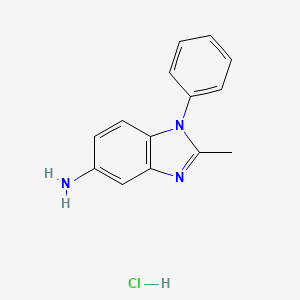
![methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1420398.png)
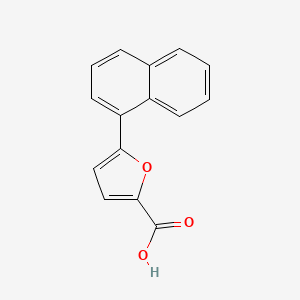
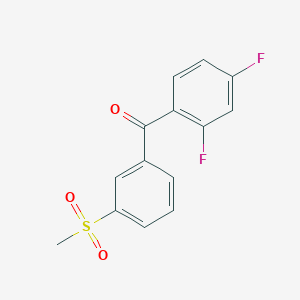
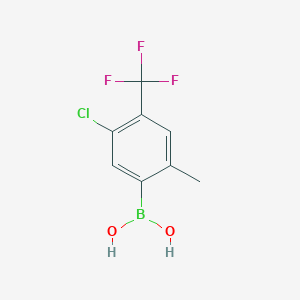
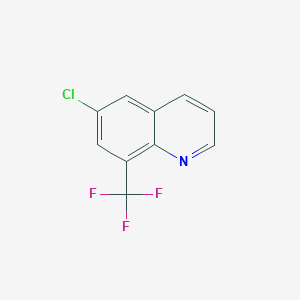
![3,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1420409.png)
